molecular formula C21H24N2O4 B268822 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Katalognummer B268822
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: BQZRBBUTOVLBDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as DMAPT, is a synthetic compound that has been widely studied for its potential use in cancer therapy. DMAPT is a small molecule that has been shown to have anti-cancer properties in preclinical studies.

Wirkmechanismus

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of cell survival and proliferation. By inhibiting NF-κB activity, this compound induces apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the expression of genes that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal studies, making it a potential candidate for cancer therapy. However, this compound is not very soluble in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the study of 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the optimal dose and administration route for this compound in cancer therapy. Another area of interest is the development of this compound analogs that have improved solubility and bioavailability. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a potential cancer therapy. Its ability to inhibit the activity of NF-κB and induce apoptosis in cancer cells has been extensively studied. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties. While this compound has several advantages as a therapeutic agent, its low solubility and short half-life in the body can limit its effectiveness. Future studies are needed to optimize the synthesis method and develop more efficient administration routes for this compound. Clinical trials are also needed to determine the safety and efficacy of this compound in humans.

Synthesemethoden

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can be synthesized by reacting 3,5-dimethylphenol with 3-(4-morpholinylcarbonyl)benzoyl chloride in the presence of sodium hydride. The resulting product is then reacted with chloroacetyl chloride to give this compound. This synthesis method has been reported in several studies and has been optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Eigenschaften

Molekularformel

C21H24N2O4

Molekulargewicht

368.4 g/mol

IUPAC-Name

2-(3,5-dimethylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O4/c1-15-10-16(2)12-19(11-15)27-14-20(24)22-18-5-3-4-17(13-18)21(25)23-6-8-26-9-7-23/h3-5,10-13H,6-9,14H2,1-2H3,(H,22,24)

InChI-Schlüssel

BQZRBBUTOVLBDN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)C

Kanonische SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.